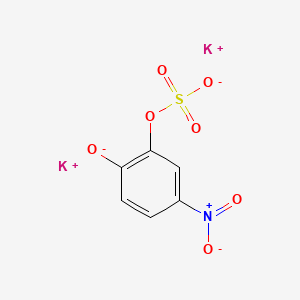
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate can be synthesized through the sulfonation of 4-nitrocatechol. The reaction typically involves the use of sulfuric acid and potassium hydroxide under controlled conditions to yield the dipotassium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and stringent quality control measures to ensure consistency .
化学反応の分析
Types of Reactions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include further oxidized nitro derivatives.
Reduction: Products include 2-amino-5-hydroxyphenyl sulfate.
Substitution: Products vary depending on the nucleophile used, such as alkylated or aminated derivatives.
科学的研究の応用
Dipotassium 2-hydroxy-5-nitrophenyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for studying sulfatase enzyme activity.
Medicine: Investigated for its potential role in drug development and enzyme assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The compound acts as a chromogenic substrate for sulfatase enzymes. When sulfatase enzymes hydrolyze the sulfate group, the resulting product exhibits a color change, which can be quantitatively measured. This mechanism is widely used in enzyme assays to study sulfatase activity and related biochemical pathways .
類似化合物との比較
Similar Compounds
Potassium 4-nitrophenyl sulfate: Similar in structure but lacks the hydroxyl group.
4-Nitrocatechol sulfate monohydrate: Similar but includes a monohydrate form.
Potassium p-tolyl sulfate: Similar sulfate compound with a different aromatic ring structure
Uniqueness
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and substrate specificity for sulfatase enzymes. This makes it particularly valuable in biochemical assays and research .
特性
CAS番号 |
14528-64-4 |
|---|---|
分子式 |
C6H5KNO7S |
分子量 |
274.27 g/mol |
IUPAC名 |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13); |
InChIキー |
AUGGQAUQKGFRIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K] |
Key on ui other cas no. |
14528-64-4 |
ピクトグラム |
Irritant |
関連するCAS |
10485-66-2 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















